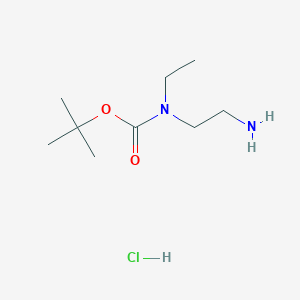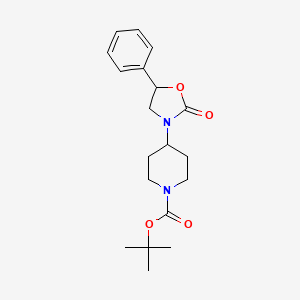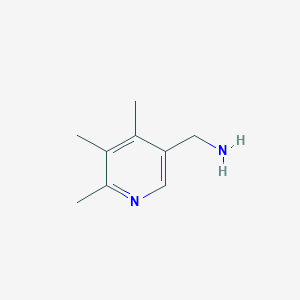
Acetato de etilo (2-nitro-5-(pentafluorosulfanil)fenil)
Descripción general
Descripción
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate is a chemical compound with the molecular formula C₁₀H₁₀F₅NO₄S and a molecular weight of 335.03 g/mol . This compound is characterized by the presence of a nitro group, a pentafluorosulfanyl group, and an ethyl acetate moiety attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of various chemical products and materials
Métodos De Preparación
The synthesis of Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate typically involves the incorporation of the pentafluorosulfanyl group through common synthetic transformations . One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various boron reagents . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Mecanismo De Acción
The mechanism of action of Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form an amine group, which can then interact with various enzymes and receptors. The pentafluorosulfanyl group can influence the compound’s lipophilicity and electron-withdrawing properties, affecting its overall reactivity and interactions .
Comparación Con Compuestos Similares
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate can be compared with other similar compounds, such as:
Ethyl (2-nitro-5-(trifluoromethyl)phenyl) acetate: This compound has a trifluoromethyl group instead of a pentafluorosulfanyl group, resulting in different chemical properties and reactivity.
Ethyl (2-nitro-5-(methylsulfonyl)phenyl) acetate: This compound has a methylsulfonyl group, which affects its chemical behavior and applications.
The uniqueness of Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate lies in the presence of the pentafluorosulfanyl group, which imparts distinct physicochemical properties such as high chemical stability and strong electron-withdrawing effects .
Propiedades
IUPAC Name |
ethyl 2-[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO4S/c1-2-20-10(17)6-7-5-8(21(11,12,13,14)15)3-4-9(7)16(18)19/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKYJYVIQNZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)

![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/structure/B1394429.png)

![N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide](/img/structure/B1394431.png)
![1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B1394432.png)




